molecular formula C11H10F3NO3 B2930290 Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate CAS No. 1625826-16-5

Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate

Cat. No.: B2930290
CAS No.: 1625826-16-5
M. Wt: 261.2
InChI Key: KJMWNIICMIAALM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it valuable for specific reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency. The use of automated purification systems ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nucleophiles are used under conditions like elevated temperatures or the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form stable interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,2,2-trifluoroethyl)carbamoyl]benzoate
  • Methyl 4-[(2,2,2-trifluoroethyl)thio]benzoate
  • Methyl 4-[(2,2,2-trifluoroethyl)oxy]benzoate

Uniqueness

Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions and stability under various conditions.

Properties

IUPAC Name

methyl 4-(2,2,2-trifluoroethylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-10(17)8-4-2-7(3-5-8)9(16)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMWNIICMIAALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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